2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide to form the oxadiazole ring. This intermediate is then coupled with 3-phenoxyphenol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and aromatic groups allow the compound to bind to proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-19-11-9-18(10-12-19)25-21(28)14-30-20-4-2-3-16(13-20)22-26-23(31-27-22)15-5-7-17(24)8-6-15/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
FOQOTCHDFRTRJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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